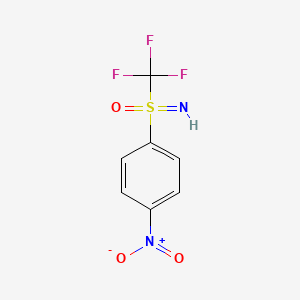
Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane is a complex organic compound characterized by the presence of an imino group, a nitrophenyl group, an oxo group, and a trifluoromethyl group attached to a lambda6-sulfane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the imino or nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various pathogens.
Industry: It is used in the development of new materials with specific chemical properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism of action of Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nitrophenyl and trifluoromethyl derivatives, such as:
- 4-Nitrophenylacetohydrazonoyl bromide
- Trifluoromethylketimines
Uniqueness
Imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-lambda6-sulfane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
95448-39-8 |
|---|---|
Fórmula molecular |
C7H5F3N2O3S |
Peso molecular |
254.19 g/mol |
Nombre IUPAC |
imino-(4-nitrophenyl)-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C7H5F3N2O3S/c8-7(9,10)16(11,15)6-3-1-5(2-4-6)12(13)14/h1-4,11H |
Clave InChI |
ZUWFVGJKGSUFOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=N)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















